molecular formula C8H24O3Si3 B11723626 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane

Cat. No.: B11723626
M. Wt: 252.53 g/mol
InChI Key: MTVGEAYSHYQYBJ-UHFFFAOYSA-N
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Description

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is an organosilicon compound that features both silicon and oxygen atoms within its structure. . The presence of ethoxy groups and siloxane linkages makes this compound particularly interesting for various applications in material science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane typically involves the reaction of ethoxysilane with a diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The general reaction scheme can be represented as follows:

[ \text{Ethoxysilane} + \text{Diol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethoxy groups to silanes.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane exerts its effects involves the formation of stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within molecules, leading to the formation of robust siloxane linkages.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether: Another silyl ether used as a protecting group for alcohols.

    Tert-butyldimethylsilyl ether: Known for its stability and ease of removal.

    Triethoxysilane: Used in the synthesis of siloxane polymers.

Uniqueness

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is unique due to its specific structure, which includes both ethoxy and siloxane groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

Molecular Formula

C8H24O3Si3

Molecular Weight

252.53 g/mol

IUPAC Name

1,2-bis(ethoxysilyl)ethyl-ethoxysilane

InChI

InChI=1S/C8H24O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7,12-14H2,1-3H3

InChI Key

MTVGEAYSHYQYBJ-UHFFFAOYSA-N

Canonical SMILES

CCO[SiH2]CC([SiH2]OCC)[SiH2]OCC

Origin of Product

United States

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